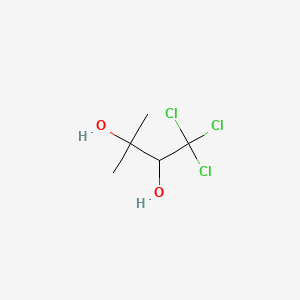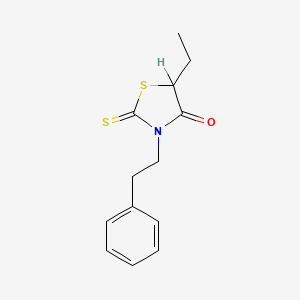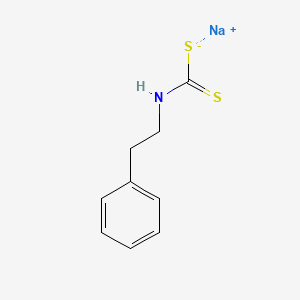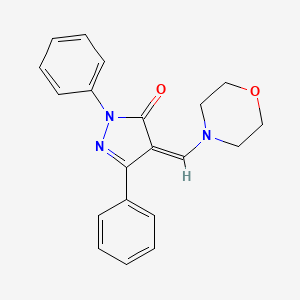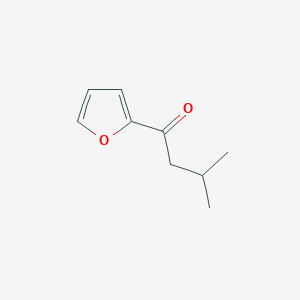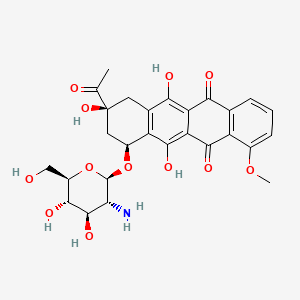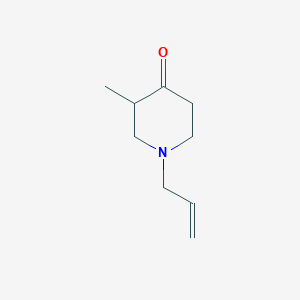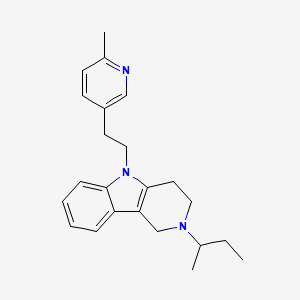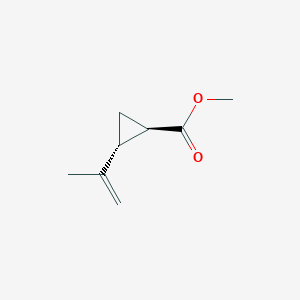
Ethyl 4-dodecyl-3,5-dimethyl-1h-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C21H37NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by its long dodecyl side chain and ethyl ester functional group, making it amphiphilic in nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The long dodecyl chain enhances its ability to interact with lipid membranes, potentially affecting membrane-associated processes .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
- Ethyl 3,5-dimethyl-4-ethyl-1H-pyrrole-2-carboxylate
- Pyrrolopyrazine derivatives
Uniqueness
Ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its long dodecyl side chain, which imparts amphiphilic properties.
Propiedades
Número CAS |
25573-78-8 |
|---|---|
Fórmula molecular |
C21H37NO2 |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
ethyl 4-dodecyl-3,5-dimethyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C21H37NO2/c1-5-7-8-9-10-11-12-13-14-15-16-19-17(3)20(22-18(19)4)21(23)24-6-2/h22H,5-16H2,1-4H3 |
Clave InChI |
SOXYTXLLKAJLSX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=C(NC(=C1C)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



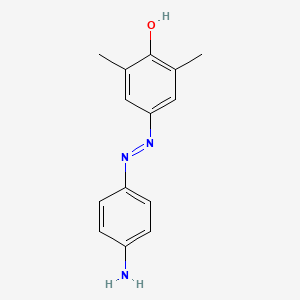
![6-oxa-10,20-diazapentacyclo[10.8.0.02,10.04,8.014,19]icosa-1(20),12,14,16,18-pentaene-5,9-dione](/img/structure/B14701959.png)
